Cas no 2097866-06-1 (N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide)

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic diamide compound featuring a thiophene and methoxyphenyl moiety, offering potential applications in medicinal chemistry and drug development. Its structure combines a hydroxylated pentyl linker with a thiophene heterocycle, enhancing solubility and bioavailability, while the 2-methoxyphenyl group may contribute to receptor-binding specificity. The ethanediamide core provides a stable scaffold for further functionalization. This compound is of interest for its balanced hydrophilicity and lipophilicity, making it suitable for pharmacokinetic optimization. Its modular design allows for derivatization, supporting research in targeted therapeutic agents, particularly in neurological or metabolic disorders.
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide structure
2097866-06-1 structure
Product name:N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
CAS No:2097866-06-1
MF:C19H24N2O4S
MW:376.469863891602
CID:5474217
PubChem ID:126852198

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • 2097866-06-1
    • N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide
    • AKOS032465085
    • F6203-1379
    • N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
    • Inchi: 1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
    • InChI Key: DZLRIKJMVUYSQD-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CCO)CCNC(C(NCC1C=CC=CC=1OC)=O)=O

Computed Properties

  • Exact Mass: 376.14567842g/mol
  • Monoisotopic Mass: 376.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 116Ų

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6203-1379-5μmol
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
5μmol
$63.0 2023-09-09
Life Chemicals
F6203-1379-10mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
10mg
$79.0 2023-09-09
Life Chemicals
F6203-1379-30mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
30mg
$119.0 2023-09-09
Life Chemicals
F6203-1379-25mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
25mg
$109.0 2023-09-09
Life Chemicals
F6203-1379-75mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
75mg
$208.0 2023-09-09
Life Chemicals
F6203-1379-15mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
15mg
$89.0 2023-09-09
Life Chemicals
F6203-1379-20mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
20mg
$99.0 2023-09-09
Life Chemicals
F6203-1379-50mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
50mg
$160.0 2023-09-09
Life Chemicals
F6203-1379-40mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
40mg
$140.0 2023-09-09
Life Chemicals
F6203-1379-3mg
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
2097866-06-1
3mg
$63.0 2023-09-09

Additional information on N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Introduction to N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide (CAS No. 2097866-06-1)

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2097866-06-1, represents a fascinating example of how structural modifications can influence molecular interactions and biological outcomes. The presence of both thiophen-3-yl and 2-methoxyphenyl moieties in its structure suggests a potential for diverse pharmacological effects, making it a subject of interest for researchers exploring novel therapeutic agents.

The compound’s backbone, featuring an ethanediamide moiety, provides a framework that is conducive to hydrogen bonding and other forms of molecular recognition, which are critical for drug-receptor interactions. The 5-hydroxy group appended to the pentyl chain introduces a polar region that can enhance solubility and binding affinity, while the amide functionalities at both termini further contribute to its ability to interact with biological targets. This structural design aligns well with current trends in drug discovery, where molecules with multiple functional groups are often preferred for their ability to modulate multiple biological pathways simultaneously.

In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory pathways, particularly those involving nuclear factor kappa B (NF-κB) and other transcription factors. The thiophen-3-yl ring is known to exhibit anti-inflammatory properties in certain contexts, and its incorporation into this compound may contribute to its potential as an anti-inflammatory agent. Additionally, the 2-methoxyphenyl group has been shown to influence metabolic stability and bioavailability, which are crucial factors in drug development. The combination of these features makes N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-hydroxy group necessitates protective group strategies to prevent unwanted side reactions, while the installation of the amide functionalities typically involves condensation reactions under controlled conditions. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structural integrity of the final product. These analytical methods provide detailed insights into the molecular structure, helping researchers verify the identity and purity of the synthesized compound.

Evaluation of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide often involves in vitro assays that assess its interaction with biological targets such as enzymes and receptors. Initial studies may focus on its ability to modulate key signaling pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The compound’s dual functionality, with both polar and aromatic regions, suggests potential applications in drug design where multiple targets need to be addressed simultaneously. For instance, the amide groups could interact with proteases or kinases, while the aromatic rings might engage with transcription factors or other regulatory proteins.

The potential therapeutic applications of this compound are further supported by emerging research on structure-based drug design. Computational modeling techniques such as molecular dynamics simulations and docking studies can predict how N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide might interact with specific biological targets at an atomic level. These simulations help identify key binding residues and optimize the compound’s structure for improved efficacy. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and increase the likelihood of developing a lead candidate for further clinical evaluation.

In conclusion, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of functional groups positions it as a promising candidate for further exploration in pharmaceutical research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through targeted molecular interventions.

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